Fenobam

Overview

Description

Fenobam is an imidazole derivative developed by McNeil Laboratories in the late 1970s as a novel anxiolytic drug. It was initially designed to treat anxiety disorders but was never commercially marketed due to dose-limiting side effects such as amnesia and psychotomimetic symptoms . This compound acts as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), making it a valuable compound for scientific research .

Preparation Methods

Fenobam can be synthesized through various crystallization methods, leading to different crystal forms. Here are some synthetic routes and reaction conditions:

Acetone-Methanol or Tetrahydrofuran-Ether Method: The synthesized and filtered precipitate is recrystallized from the solvents to obtain an anhydrous form.

Dimethylformamide (DMF) and Water Method: The pure form is dissolved in DMF, added with excess water, filtered, and dried to obtain a monohydrate form.

Water-Ethanol or Water-Methanol Method: The synthesized and filtered form of the compound is recrystallized from a water-ethanol or water-methanol mixture to obtain a monohydrate form.

Non-Solvent Method: The monohydrate form is heated at 80°-85°C for 2 hours or at 100°C for 4 hours to obtain different crystal forms.

Chemical Reactions Analysis

Fenobam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and reagents used .

Scientific Research Applications

Fenobam has a wide range of scientific research applications, including:

Mechanism of Action

Fenobam exerts its effects by acting as a selective and potent negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It inhibits the quisqualate-evoked intracellular calcium response mediated by human mGluR5 receptors . This compound binds to an allosteric modulatory site shared with other selective mGluR5 antagonists, blocking the receptor’s basal activity .

Comparison with Similar Compounds

Fenobam is unique compared to other similar compounds due to its selective and potent inhibition of mGluR5. Similar compounds include:

2-Methyl-6-Phenylethynyl-Pyridine (MPEP): A selective mGluR5 antagonist that shares a common binding site with this compound.

3-(2-Methyl-1,3-Thiazol-4-yl)Ethynyl]Pridine (MTEP): Another selective mGluR5 antagonist with similar properties to this compound.

Basimglurant: A newer mGluR5 antagonist developed based on this compound’s structure.

This compound’s non-GABAergic activity, coupled with its robust anxiolytic activity and reported efficacy in human trials, supports its potential as a novel anxiolytic agent with an improved therapeutic window over benzodiazepines .

Properties

IUPAC Name |

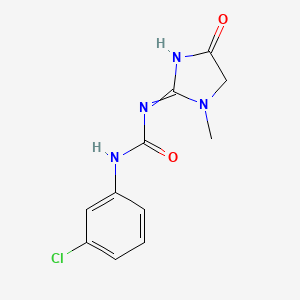

1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPQODZAOSWNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57653-26-6 | |

| Record name | Fenobam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenobam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.